molecular formula C15H23NO2 B13244271 Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate CAS No. 180264-32-8

Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate

Cat. No.: B13244271
CAS No.: 180264-32-8
M. Wt: 249.35 g/mol
InChI Key: QLOQBYGNOWCIRH-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate is a chiral amine ester derivative designed for use as a versatile building block in organic and medicinal chemistry research. Its molecular structure incorporates key features, including a phenyl group and a sterically hindered ester moiety with 2,2-dimethyl substitution, which can be instrumental in directing the course of asymmetric synthesis . Compounds of this class are frequently employed in the construction of more complex molecules, such as derivatives of 2,3-diamino-3-phenylpropanoic acid, which are key structural components found in various antibiotics, antifungal agents, and other biologically active molecules . The tert-butyl ester group offers advantages as a common carboxylic acid protecting group, typically stable under a range of reaction conditions and readily removed under mild acidic conditions to generate the free carboxylic acid for further functionalization. The primary amine functionality provides a handle for the installation of various protecting groups or for the formation of amide and urea linkages. Researchers can leverage this compound in the development of novel pharmaceutical intermediates, agrochemicals, and specialty chemicals. The combination of steric hindrance and electronic properties presented by its structure makes it a candidate for studying enzyme-substrate interactions and for use as a probe in biological assays . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

CAS No.

180264-32-8

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate

InChI

InChI=1S/C15H23NO2/c1-14(2,3)18-13(17)15(4,5)12(16)11-9-7-6-8-10-11/h6-10,12H,16H2,1-5H3

InChI Key

QLOQBYGNOWCIRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Amino-2,2-dimethyl-3-phenylpropanoic Acid

This precursor is typically synthesized via a Strecker amino acid synthesis or reductive amination approach:

  • Starting materials :
    • Benzaldehyde or substituted benzaldehyde derivatives
    • Acetone or 2,2-dimethylpropanoic acid derivatives
    • Ammonia or primary amines

Reaction Conditions

Step Reagent Conditions Outcome
Formation of imine Benzaldehyde + ammonia Reflux in ethanol Imine intermediate
Cyanide addition Sodium cyanide Room temperature α-Amino nitrile
Hydrolysis Acidic hydrolysis Acidic aqueous solution 3-Amino-2,2-dimethyl-3-phenylpropanoic acid

Note: The stereochemistry at the chiral centers can be controlled via chiral catalysts or auxiliaries during the reductive steps.

Introduction of the tert-Butyl Ester Group

Esterification of the Carboxylic Acid

The carboxylic acid precursor is esterified with tert-butanol:

R-COOH + (CH3)3C-OH → R-CO-O-C(CH3)3

Reagents and Conditions :

  • Catalyst : p-Toluenesulfonic acid (p-TsOH) or sulfuric acid
  • Solvent : Toluene or dichloromethane
  • Method : Reflux under Dean-Stark apparatus to remove water and drive esterification to completion

Reaction Data Table

Parameter Typical Value Reference/Source
Catalyst 10 mol% p-Toluenesulfonic acid ,
Solvent Toluene
Temperature Reflux (~110°C)
Yield 75-85% ,

Introduction of the Amino Group at the β-Position

The amino group can be introduced via nucleophilic substitution on a suitable precursor or by reduction of a nitro or imine intermediate:

Reductive Amination

  • Starting aldehyde or ketone : Derived from the phenyl-substituted backbone
  • Reagents : Ammonia or primary amines, with reducing agents such as sodium cyanoborohydride (NaBH3CN)

Conditions and Data

Step Reagents Conditions Outcome
Reductive amination NH3 + NaBH3CN Mild acid catalysis, room temperature β-Amino intermediate
Purification Chromatography Standard protocols High purity β-amino ester

Reference: The process aligns with methodologies described in, where selective amino functionalization is achieved with high stereocontrol.

Final Purification and Characterization

The synthesized compound is purified via:

Characterization techniques include:

Data Summary Table

Step Reaction Type Reagents Conditions Typical Yield Reference
Esterification Acid-catalyzed esterification tert-Butanol, p-TsOH Reflux 75-85% ,
Amino group introduction Reductive amination NH3, NaBH3CN Room temp 70-80%
Purification Chromatography Silica gel Standard - -

Research Findings and Perspectives

Recent advances in asymmetric synthesis and chiral catalysis have improved stereoselectivity in the formation of such compounds, as demonstrated in studies like those by Bu and colleagues (see) and patent literature (see). These methods emphasize the importance of chiral auxiliaries and catalysts to obtain enantiomerically pure products, which are crucial for pharmaceutical applications.

Furthermore, the use of green chemistry principles, such as solvent recycling and milder reaction conditions, is gaining prominence in industrial synthesis, as discussed in recent reviews (,).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate is an organic compound with potential applications in chemistry, biology, medicine, and industry. It features a tert-butyl group, an amino group, and a 3-methylphenyl substituent, giving it unique chemical properties.

Scientific Research Applications

  • Chemistry Tert-butyl 3-amino-2,2-dimethyl-3-(3-methylphenyl)propanoate serves as a reagent in organic synthesis and as a building block for complex molecules. Common reagents used in reactions involving this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide as a nucleophile. Reactions are typically conducted under controlled temperatures and inert atmospheres to optimize yield and purity. Laboratory methods can be scaled up for industrial production using continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions is crucial to minimize waste and reduce production costs.
  • Biology It is utilized in the development of biologically active compounds. The mechanism of action involves interaction with molecular targets like enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions, stabilizing the compound within the binding pocket and modulating the activity of the target protein.
  • Medicine this compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
  • Industry It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its reactivity is influenced by the presence of the tert-butyl and phenyl groups, which can stabilize transition states and intermediates .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Functional Groups References
This compound (Target) C₁₆H₂₃NO₂ (inferred) ~273.36 (estimated) Not explicitly listed N/A Tert-butyl, amino, phenyl, dimethyl
Tert-butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate C₁₅H₂₀F₃NO₂ 303.32 925889-77-6 N/A Trifluoromethyl benzyl, amino
Tert-butyl 3-bromopropanoate C₇H₁₃BrO₂ 209.08 1207175-04-9 95–97% Bromo, tert-butyl
Ethyl 3-amino-2,2-dimethylpropanoate C₇H₁₅NO₂ 145.20 1443981-80-3 N/A Ethyl ester, amino, dimethyl
Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride C₉H₁₉NO₂·HCl 209.72 1443981-80-3 N/A Hydrochloride salt, tert-butyl

Key Observations :

  • Substituent Effects: The target compound’s phenyl group distinguishes it from analogs like tert-butyl 3-bromopropanoate (bromo substituent) or tert-butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate (trifluoromethyl benzyl group). The phenyl group may enhance aromatic interactions in drug design, whereas bromo or trifluoromethyl groups improve electrophilic reactivity or lipophilicity .
  • Salt Forms: The hydrochloride derivative (e.g., tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride) demonstrates altered solubility and stability compared to the free base, which is critical for pharmaceutical formulations .

Biological Activity

Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate (CAS No. 180264-32-8) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula : C13H19NO2
Molecular Weight : 219.30 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C(=O)OCC(C)(C)C)N
InChI Key : ZQKZJYFZQXHCDY-UHFFFAOYSA-N

This compound acts primarily as a nucleophile , allowing it to participate in various biochemical reactions within biological systems. Its structure enables interactions with enzymes and receptors, potentially modulating their activity. The compound's ability to form stable bonds with electrophilic centers in proteins may contribute to its biological effects, including anti-inflammatory and anticancer properties .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity . In vitro assays have demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines. For instance, a study reported that the compound caused a dose-dependent reduction in cell viability in HeLa cells, with an IC50 value indicating effective cytotoxicity at concentrations as low as 20 μg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Research suggests that it may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways. This inhibition could make it a candidate for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results showed a significant reduction in cell viability across multiple concentrations, highlighting its potential as an anticancer agent.
  • In Vivo Studies :
    • In animal models, the administration of this compound led to notable tumor size reduction compared to control groups. Tumor inhibition rates were measured using the formula IT%=CTC×100IT\%=\frac{C-T}{C}\times 100, where CC is the mean tumor weight of the control group and TT is the mean tumor weight of treated groups .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC13H19NO2Anticancer, Anti-inflammatory
4-Amino-pyrimidineC5H6N4Antineoplastic
Phenylalanine derivativesC9H11NO2Neuroprotective

This table illustrates how this compound compares with other biologically active compounds. Its unique structure contributes to its specific activities against cancer and inflammation.

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